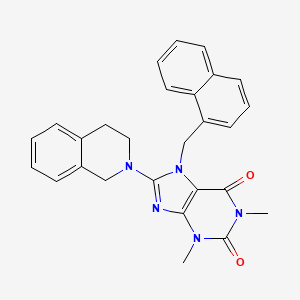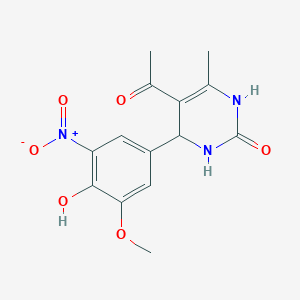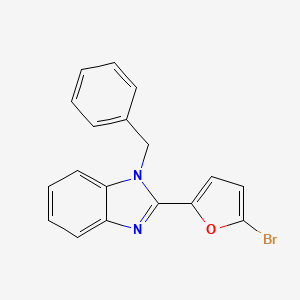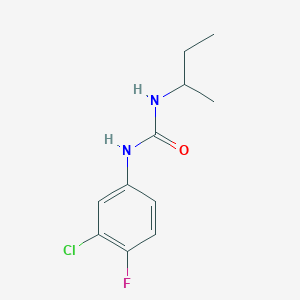
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
概要
説明
The compound 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with notable pharmacological and biochemical properties. This compound features a unique combination of functional groups and structural motifs, making it a subject of significant interest in various fields, including medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves a multi-step synthetic route, leveraging various organic reactions:
Formation of the Isoquinoline Moiety: : Starting with commercially available 3,4-dihydroisoquinoline, several condensation and cyclization reactions are employed under acidic conditions.
Synthesis of Purine Core: : The purine core is synthesized through a sequence of reactions involving formylation and amination, using reagents like formamide and ammonia.
Naphthylmethyl Introduction:
Industrial Production Methods
For industrial-scale production, the process is optimized for yield, purity, and cost-efficiency. High-throughput synthetic methods, including continuous flow synthesis and microwave-assisted organic synthesis, are employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions:
Oxidation: : Oxidation reactions, often catalyzed by metal oxides, can modify the functional groups, impacting the pharmacological properties.
Reduction: : Reduction reactions typically employ hydrogenation or metal hydrides, affecting the nitrogen-containing ring systems.
Substitution: : Nucleophilic and electrophilic substitutions alter the aromatic systems, often under conditions involving polar solvents and mild temperatures.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for substitution: Palladium on carbon, aluminum chloride.
Major Products
The reactions yield a range of products, including substituted purines and isoquinolines, with altered electronic and steric properties.
科学的研究の応用
This compound is of great interest due to its diverse applications:
Chemistry: : Utilized as a starting material for the synthesis of novel organic molecules and heterocyclic compounds.
Biology: : Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: : Explored for its therapeutic potential in treating neurological disorders and as a candidate for anticancer drugs.
Industry: : Applied in the development of advanced materials and fine chemicals.
作用機序
The mechanism by which 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves:
Molecular Targets: : Binding to specific protein targets, such as enzymes or receptors, to modulate their activity.
Pathways Involved: : Engaging in signaling pathways that regulate cellular processes like apoptosis, proliferation, and differentiation.
類似化合物との比較
When compared with similar compounds, this compound stands out due to:
Unique Structural Features: : The combination of an isoquinoline and purine core with a naphthylmethyl substituent is rare.
Distinct Pharmacological Profile: : Exhibiting a unique spectrum of biological activities.
List of Similar Compounds
1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethylpurine-2,6-dione
特性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-29-24-23(25(33)30(2)27(29)34)32(17-21-12-7-11-19-9-5-6-13-22(19)21)26(28-24)31-15-14-18-8-3-4-10-20(18)16-31/h3-13H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWPUXUUJEKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4102518.png)

![N-benzyl-1-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B4102529.png)
![2-chloro-5-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4102536.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4102543.png)
![N-[4-({4-[2-(tert-butylamino)-2-oxoethoxy]-3-ethoxybenzyl}amino)phenyl]benzamide](/img/structure/B4102546.png)
![methyl {4-[(2-iodobenzoyl)amino]phenyl}acetate](/img/structure/B4102558.png)

![2-{1-(4-methoxy-3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4102573.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4102588.png)
![2-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4102602.png)
METHANOL](/img/structure/B4102613.png)
![3-({[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4102631.png)
